

(S)-1-Benzyl-2-methylpiperazine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-Benzyl-2-methylpiperazine

Cat. No.: B1385791

[Get Quote](#)

An In-depth Technical Guide to **(S)-1-Benzyl-2-methylpiperazine**: Properties, Synthesis, and Applications

Introduction

(S)-1-Benzyl-2-methylpiperazine is a chiral heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and asymmetric synthesis. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule combines the structural rigidity and physicochemical advantages of the piperazine ring with the stereochemical control offered by a chiral center.^[1] The presence of the benzyl group at the N1 position serves as a common protecting group, which can be readily removed via hydrogenolysis, allowing for further functionalization.^[2] This guide provides a comprehensive overview of its chemical and structural properties, a detailed synthesis protocol, and its applications for researchers and drug development professionals.

Caption: Chemical structure of **(S)-1-Benzyl-2-methylpiperazine**.

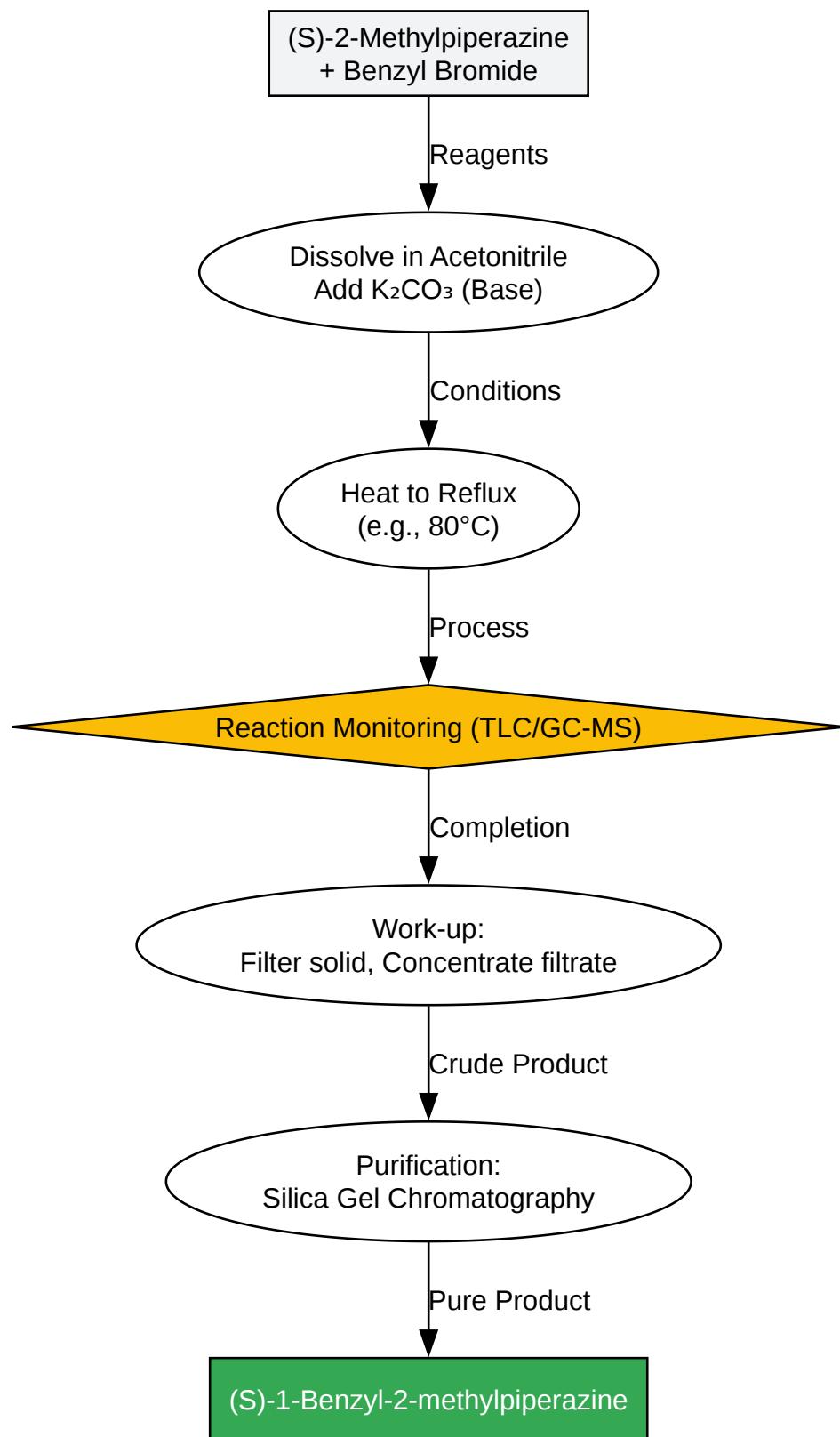
Core Chemical and Physical Properties

The fundamental properties of **(S)-1-Benzyl-2-methylpiperazine** are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
IUPAC Name	(2S)-1-benzyl-2-methylpiperazine	
CAS Number	511254-92-5	
Molecular Formula	C ₁₂ H ₁₈ N ₂	[3][4]
Molecular Weight	190.28 g/mol	[4][5]
Physical Form	Solid	
Boiling Point (Racemic)	122–124°C at 2.5 mmHg	[2]
Solubility	Soluble in organic solvents such as ethanol and dichloromethane.	[6]
Storage Temperature	Refrigerator (2–8°C)	
InChI Key	JGEODYUVEMNPPY-NSHDSACASA-N	

Structural Analysis and Stereochemistry

(S)-1-Benzyl-2-methylpiperazine is characterized by a six-membered piperazine ring, which typically adopts a stable chair conformation to minimize steric strain.[7] The key structural features are:


- **Piperazine Core:** A saturated diazacyclohexane ring that is a common pharmacophore. Its two nitrogen atoms provide sites for substitution and can act as hydrogen bond acceptors or protonatable basic centers, influencing the molecule's pharmacokinetic profile.
- **N1-Benzyl Group:** The benzyl group (C₆H₅CH₂) attached to one of the nitrogen atoms often functions as a protecting group in multi-step syntheses. It is stable under many reaction conditions but can be selectively removed by catalytic hydrogenation, unmasking the secondary amine for further reactions.[2]

- **C2-Methyl Group (S)-Configuration:** The methyl group at the C2 position introduces a stereocenter. The designated (S)-configuration is crucial, as this chirality is transferred in asymmetric synthesis, making the molecule a valuable chiral building block.[8][9] The stereochemical integrity of this center dictates the stereochemical outcome of subsequent reactions where it is used to induce chirality.

The interplay between the bulky benzyl group and the C2-methyl group influences the conformational equilibrium of the piperazine ring, which can be a determining factor in its recognition by enzymes or its effectiveness as a chiral ligand.

Synthesis Protocol: N-Benzylation of (S)-2-Methylpiperazine

The most direct synthesis of **(S)-1-Benzyl-2-methylpiperazine** involves the selective mono-N-benzylation of the commercially available chiral precursor, (S)-2-methylpiperazine. The primary challenge is to prevent dialkylation, which would yield the symmetric 1,4-dibenzyl-2-methylpiperazine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(S)-1-Benzyl-2-methylpiperazine**.

Step-by-Step Methodology

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-2-methylpiperazine (1.0 eq). Dissolve it in a suitable polar aprotic solvent, such as acetonitrile (ACN) or tetrahydrofuran (THF).
 - Causality: A polar aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Acetonitrile is often preferred for its higher boiling point, which allows for heating to drive the reaction to completion.
- Addition of Base: Add a mild inorganic base, such as potassium carbonate (K_2CO_3 , 1.5-2.0 eq) or sodium bicarbonate ($NaHCO_3$), to the solution.
 - Causality: The base is essential to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. Using a mild, non-nucleophilic base prevents side reactions and is easily removed by filtration after the reaction. An excess is used to ensure complete neutralization.
- Addition of Alkylating Agent: While stirring, add benzyl bromide (or benzyl chloride) (1.0-1.1 eq) dropwise to the mixture at room temperature.
 - Causality: This is a standard S_N2 reaction where the nitrogen of the piperazine acts as a nucleophile, attacking the benzylic carbon and displacing the bromide. Adding the benzyl bromide slowly helps control the reaction's exothermicity. A slight excess may be used to ensure full conversion of the starting material, but a large excess should be avoided to minimize the risk of dialkylation.
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
 - Causality: Heating provides the necessary activation energy for the S_N2 reaction. The N4 nitrogen is generally more sterically accessible and slightly more basic, but careful control of stoichiometry and conditions allows for the desired mono-benzylation.

- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (e.g., K_2CO_3 and KBr) and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
 - Causality: This step removes the insoluble byproducts and the solvent, isolating the crude desired compound along with any unreacted reagents or side products.
- Purification: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%), is typically used as the eluent.
 - Causality: Chromatography separates the desired mono-benzylated product from the starting material, any dibenzylated byproduct, and other impurities. The addition of triethylamine to the eluent deactivates the acidic silica gel, preventing the basic amine product from streaking on the column and leading to better separation.

Applications in Research and Drug Development

(S)-1-Benzyl-2-methylpiperazine is a versatile intermediate with several key applications:

- Chiral Building Block in Pharmaceutical Synthesis: Its primary use is as a precursor in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).^[10] The piperazine moiety is present in numerous drugs, and starting with a chiral fragment like this allows for the construction of specific stereoisomers, which is often critical for therapeutic efficacy and safety.^[1] Derivatives of benzylpiperazine have been investigated for their activity as $\sigma 1$ receptor ligands for pain management and in the development of anticancer agents.^{[11][12]}
- Chiral Auxiliary: A chiral auxiliary is a compound temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.^{[8][9]} After the desired stereocenter is created, the auxiliary is removed. While less common than oxazolidinones, chiral piperazines can serve this role, guiding the formation of new stereocenters with high diastereoselectivity.
- Chiral Solvating Agent: In NMR spectroscopy, chiral solvating agents (CSAs) are used to determine the enantiomeric excess (ee) of a chiral sample. **(S)-1-Benzyl-2-methylpiperazine** derivatives have been studied for their ability to form transient diastereomeric complexes with racemic analytes through non-covalent interactions (e.g.,

hydrogen bonding).[13][14] These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Safety and Handling

(S)-1-Benzyl-2-methylpiperazine should be handled with appropriate care in a laboratory setting. Based on data for the racemic mixture and similar compounds, the following hazards are identified:

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (S)-1-Benzyl-2-methylpiperazine | C12H18N2 | CID 28406010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BENZYL-2(S)-METHYL PIPERAZINE CAS#: [m.chemicalbook.com]
- 5. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. chiral.bocsci.com [chiral.bocsci.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Alloodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-1-Benzyl-2-methylpiperazine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1385791#s-1-benzyl-2-methylpiperazine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com